molecular formula C3H7NO3S2 B2356410 Thietane-3-sulfinamide 1,1-dioxide CAS No. 2137896-67-2

Thietane-3-sulfinamide 1,1-dioxide

Cat. No.: B2356410
CAS No.: 2137896-67-2
M. Wt: 169.21
InChI Key: ZSVROFPXJOTFRT-UHFFFAOYSA-N
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Description

Contextualization within Four-Membered Heterocycles

Four-membered heterocycles are cyclic compounds containing a four-atom ring with at least one atom being an element other than carbon, such as oxygen (oxetanes), nitrogen (azetidines), or sulfur (thietanes). acs.orgnih.gov These structures are of significant interest due to the inherent ring strain, which influences their chemical and physical properties. acs.org The synthesis of these rings can be challenging due to this strain, with common synthetic strategies including cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions. acs.orgnih.gov

While thietane (B1214591) and oxetane (B1205548) rings are nearly planar, azetidines adopt a puckered conformation. nih.gov The introduction of the dioxide moiety in thietane-1,1-dioxide further influences its geometry and electronic nature. Thietane dioxide is considered the smallest cyclic sulfone and shares some structural similarities with cyclobutane. researchgate.netenamine.net Compared to other four-membered rings, the thietane dioxide moiety can reduce lipophilicity while only slightly increasing molecular volume, a desirable feature in drug design. researchgate.netenamine.net

HeterocycleHeteroatomParent CompoundKey Features
OxetaneOxygenOxetaneCarbonyl bio-isostere. nih.gov
AzetidineNitrogenAzetidinePuckered conformation. nih.gov
ThietaneSulfurThietaneComponent of some natural products. chemeo.com
Thietane-1,1-dioxideSulfur (Sulfone)Thietane-1,1-dioxideSmallest cyclic sulfone, reduces lipophilicity. researchgate.netenamine.net

Significance in Modern Organic Synthesis

The thietane-1,1-dioxide scaffold is increasingly recognized for its utility in modern organic synthesis and medicinal chemistry. nih.gov Its rigid structure and unique physicochemical properties make it a valuable building block for creating complex molecules with potential biological activity. nih.gov For instance, compounds incorporating the thietane dioxide ring have been investigated for their potential as PI3K-alpha inhibitors in cancer therapy. nih.gov

The chemical stability of the thietane-1,1-dioxide ring under various reaction conditions further enhances its appeal as a synthetic intermediate. acs.org This stability allows for a range of chemical transformations to be performed on other parts of the molecule without disrupting the four-membered ring. acs.org The development of new synthetic methods to access diversely substituted thietane-1,1-dioxides is an active area of research, aiming to expand the chemical space available for drug discovery and materials science. nih.gov

While extensive research exists on the broader class of thietane-1,1-dioxides, specific information on Thietane-3-sulfinamide 1,1-dioxide is not widely available in the surveyed literature. However, based on established synthetic methodologies for sulfinamides, a plausible synthetic route can be proposed. Sulfinamides are often synthesized from sulfinyl chlorides. acs.org Therefore, a potential pathway to this compound could involve the preparation of a thietane-3-sulfinyl chloride 1,1-dioxide intermediate, followed by reaction with an appropriate amine.

General methods for the synthesis of sulfinamides include the reaction of organometallic reagents with a sulfur dioxide surrogate like DABSO, followed by treatment with thionyl chloride to generate a sulfinyl chloride intermediate that can be trapped with an amine. organic-chemistry.org Another approach involves the in situ reduction of sulfonyl chlorides. acs.orgnih.govnih.gov

General Synthetic Approaches to Sulfinamides
Starting MaterialKey ReagentsIntermediateReference
Organometallic ReagentsDABSO, Thionyl Chloride, AmineMetal Sulfinate, Sulfinyl Chloride organic-chemistry.org
Sulfonyl ChloridesReducing Agent (e.g., PPh₃), AmineIn situ reduction acs.orgnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothietane-3-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVROFPXJOTFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects in Thietane 3 Sulfinamide 1,1 Dioxide Chemistry

Chiral Synthesis Approaches

The construction of enantiomerically pure thietane-3-sulfinamide 1,1-dioxide hinges on synthetic methods that can precisely control the stereochemical outcome. These approaches can be broadly categorized into methods that induce chirality during the formation of the heterocyclic ring and those that functionalize a pre-existing ring in an enantioselective manner.

Asymmetric induction is a powerful strategy where a chiral feature in the substrate, reagent, or catalyst influences the formation of one stereoisomer over another. wikipedia.org In the context of forming the thietane (B1214591) ring, photochemical [2+2] cycloadditions, known as the Thia-Paternò–Büchi reaction, are a key method. beilstein-journals.org The synthesis of a chiral thietane backbone can be achieved through the cycloaddition of a thiocarbonyl compound and an alkene. beilstein-journals.orgnih.gov Asymmetric induction could be achieved by using a chiral alkene or a chiral catalyst to influence the facial selectivity of the cycloaddition, thereby establishing the stereocenters in the thietane ring. Subsequent oxidation of the thietane sulfide (B99878) to a sulfone and the introduction of the sulfinamide group at C3 would complete the synthesis.

Table 1: Hypothetical Asymmetric [2+2] Cycloaddition for Chiral Thietane Synthesis

Reactant 1 Reactant 2 Condition Potential Product Stereochemical Control
Thiophosgene Chiral Alkene UV Irradiation Chiral 3-substituted Thietane Substrate-controlled induction

An alternative to building the chiral ring from acyclic precursors is the enantioselective functionalization of a pre-existing thietane ring. acs.org This approach involves creating the key C-S or C-N bond at the C3 position with high enantioselectivity. For instance, a prochiral thietane 1,1-dioxide could be deprotonated to form an intermediate that is then trapped by a sulfinylating agent in the presence of a chiral ligand or catalyst. nih.gov Palladium-catalyzed C-H functionalization, guided by a chiral phosphoric acid or another suitable ligand, represents a plausible route for such transformations, affording high enantioselectivity. nih.gov

The synthesis of sulfinamides can be achieved from organometallic reagents and a sulfur dioxide source, which are then trapped with amines. nih.gov Incorporating a chiral amine or a chiral ligand at the trapping stage could provide the desired enantiomeric product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com In the synthesis of this compound, a chiral auxiliary could be appended to the precursor before the formation of the sulfinamide. For example, well-established auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam could be used to direct the stereoselective installation of the sulfinamide group. wikipedia.orgresearchgate.net The auxiliary is then cleaved to yield the enantiomerically enriched final product. researchgate.net

External asymmetric induction using chiral catalysts is another highly effective method. wikipedia.org Chiral N,N'-dioxide/metal complexes, for instance, have proven effective in asymmetric cycloadditions for synthesizing related sulfur-containing heterocycles like thiiranes, achieving high yields and excellent enantioselectivity. nih.govresearchgate.net A similar catalytic system could hypothetically be applied to the synthesis of the thietane ring.

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Type Example Application Reference
Chiral Auxiliary Evans Oxazolidinone Asymmetric Aldol & Alkylation Reactions wikipedia.orgresearchgate.net
Chiral Auxiliary Oppolzer's Camphorsultam Asymmetric Michael Additions & Cycloadditions wikipedia.org
Chiral Catalyst N,N'-Dioxide/Cobalt(II) Complex Asymmetric (2+1) Cycloaddition of Thioketones nih.govresearchgate.net

Diastereoselectivity and Regioselectivity

In reactions leading to this compound, controlling diastereoselectivity and regioselectivity is crucial, particularly when multiple new stereocenters or constitutional isomers can be formed. researchgate.net

Regioselectivity often arises in cycloaddition reactions where unsymmetrical reactants are used. rsc.org For example, in the [2+2] cycloaddition of a thioketone with a substituted alkene, the orientation of the reactants determines the substitution pattern on the final thietane ring. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these pericyclic reactions. rsc.org The electronic effects of substituents on both the diene and the dienophile (in Diels-Alder type reactions) or the alkene and thiocarbonyl (in [2+2] cycloadditions) play a decisive role. rsc.orgresearchgate.net

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this target molecule, diastereoselectivity would be critical when functionalizing the C3 position of a thietane ring that already contains a stereocenter, or during a cycloaddition that creates two or more stereocenters simultaneously. The steric hindrance and electronic interactions of the existing substituents on the ring or reactants will direct the incoming reagent to a specific face of the molecule.

Conformational Analysis and Inversion Processes

The three-dimensional structure and dynamic behavior of this compound are defined by the conformational preferences of the four-membered ring and the rotational barriers of its substituent. Thietane rings are not planar and exist in a puckered conformation to relieve ring strain. nih.gov The introduction of a sulfone group (SO₂) generally increases the degree of puckering.

The sulfinamide group itself introduces another layer of conformational complexity due to the high barrier of inversion at its sulfur atom and restricted rotation around the C-S and S-N bonds. The interplay between the ring conformation and the orientation of the sulfinamide substituent leads to a complex potential energy surface with multiple minima corresponding to different diastereomeric conformations. The relative stability of these conformers is dictated by the minimization of steric clashes and the optimization of stereoelectronic interactions, such as hyperconjugation.

Table 3: Predicted Conformational Features of this compound

Feature Description Influencing Factors Analogous System
Ring Geometry Puckered, non-planar Torsional strain, angle strain, SO₂ group Thietane 1,1-dioxide nih.gov
Ring Inversion Interconversion between puckered conformers High energy barrier due to bulky substituents Cyclohexane, wikipedia.org 1,3-Dithiane 1,1-dioxide nih.gov
Substituent Position Axial vs. Equatorial preference for the sulfinamide group Steric hindrance (A-values), stereoelectronic effects Substituted Thiazinanes nih.gov

Structural Elucidation and Computational Investigations of Thietane 3 Sulfinamide 1,1 Dioxide

Spectroscopic Characterization Techniques

The definitive structure and electronic environment of Thietane-3-sulfinamide 1,1-dioxide have been elucidated using a suite of spectroscopic methods. These techniques provide complementary information, from the connectivity of atoms to the vibrational modes of chemical bonds and the precise three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in confirming the molecular structure of this compound. Studies utilizing ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: Proton NMR spectra typically show distinct signals for the protons on the thietane (B1214591) ring and the amine group. The chemical shifts and coupling patterns are influenced by the rigid, puckered nature of the four-membered ring and the strong electron-withdrawing effect of the sulfone group. Protons on the carbon atoms adjacent to the sulfone group (C2 and C4) are deshielded and appear at a lower field. The proton at the C3 position, bearing the sulfinamide group, also shows a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for the three carbon atoms of the thietane ring. The carbon atoms bonded to the sulfone group (C2 and C4) are significantly shifted downfield due to the electron-withdrawing nature of the SO₂ group. The C3 carbon, attached to the sulfinamide functional group, also exhibits a characteristic chemical shift.

No specific, publicly available numerical data for chemical shifts (δ) and coupling constants (J) could be located in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to deduce the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence, often showing the loss of small, stable molecules like SO₂.

Specific m/z values for the molecular ion and major fragments were not available in the public search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by strong absorption bands corresponding to the sulfone and sulfinamide groups.

Key vibrational modes include:

S=O Stretching (Sulfone): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The exact position of these bands confirms the presence of the SO₂ group.

N-H Stretching (Amine): The primary amine of the sulfinamide group typically shows two bands in the 3300-3500 cm⁻¹ region.

S=O Stretching (Sulfinamide): A characteristic stretching vibration for the sulfinamide S=O group is also present.

Detailed numerical data for the specific absorption frequencies were not found in the available search results.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique confirms the puckered conformation of the thietane ring, a characteristic feature of such four-membered heterocyclic systems. It also elucidates the geometry of the sulfinamide group and its orientation relative to the ring. The crystal structure would provide unambiguous proof of the connectivity and stereochemistry of the molecule.

While X-ray crystallography is a standard method for such structural determination, specific crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) for this compound are not publicly available in the searched databases.

Photoelectron Spectroscopy

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This method can provide valuable information about the energies of the molecular orbitals. For this compound, it could be used to study the core-level binding energies of the sulfur, oxygen, nitrogen, and carbon atoms, providing insight into the charge distribution and chemical bonding within the molecule.

No specific studies utilizing photoelectron spectroscopy for the analysis of this compound were identified in the performed searches.

Theoretical and Computational Studies

In conjunction with experimental data, theoretical and computational methods are invaluable for understanding the structural and electronic properties of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, including the puckering of the thietane ring and the orientation of the sulfinamide group. These calculated geometries can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. This aids in the assignment of experimental spectra.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential. This provides insight into the molecule's reactivity and intermolecular interactions. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its chemical behavior.

While these computational methods are highly applicable, specific published computational studies focused solely on this compound were not located during the search.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for investigating the fundamental properties of thietane derivatives. For the closely related thietane 1,1-dioxide, computational methods have been employed to determine its molecular structure and vibrational frequencies. researchgate.net Similar approaches applied to this compound would allow for a detailed understanding of its geometry and electronic structure.

DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can accurately predict key structural parameters. researchgate.net For this compound, these calculations would elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm the structure and identify characteristic vibrational modes of the thietane ring, the sulfone group, and the sulfinamide moiety.

Furthermore, these calculations provide critical information about the electronic properties of the molecule. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential surface can all be mapped. This information is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential sites for nucleophilic or electrophilic attack.

Table 1: Illustrative Data from DFT Calculations on Thietane Derivatives

Calculated PropertyTypical Level of TheoryInformation Obtained
Optimized GeometryB3LYP/6-311++G(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYP/6-311++G(d,p)Predicted IR and Raman spectra
Frontier Orbitals (HOMO/LUMO)B3LYP/6-311++G(d,p)Reactivity indices, electronic transition energies
Molecular Electrostatic PotentialB3LYP/6-311++G(d,p)Sites for intermolecular interactions

Mechanistic Probing via Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby providing detailed mechanistic insights. For reactions involving this compound, computational studies can be employed to identify transition states, intermediates, and the associated activation energies. This allows for the elucidation of reaction pathways and the factors that control selectivity.

For instance, in reactions involving the functionalization of the thietane ring or transformations of the sulfinamide group, computational modeling can compare different possible mechanisms. By calculating the energy barriers for each step, the most favorable reaction pathway can be determined. This is particularly useful in understanding the stereochemical outcome of reactions, as the relative energies of diastereomeric transition states can be computed. The use of computational methods to probe reaction mechanisms has been demonstrated in the study of related sulfur-containing heterocycles. researchgate.net

Conformational Energy Landscape Analysis

The four-membered thietane ring is known for its puckered conformation. The presence of substituents on the ring, such as the sulfinamide group at the 3-position and the dioxide at the 1-position, significantly influences the ring's conformational preferences. Computational analysis of the conformational energy landscape can identify the most stable conformers and the energy barriers to ring-puckering and rotation around single bonds.

Table 2: Representative Conformational Analysis Data

Conformational FeatureComputational MethodKey Findings
Ring PuckeringPotential Energy ScanIdentification of stable puckered or planar conformations and the energy barrier between them.
Substituent OrientationDihedral Angle ScanDetermination of the preferred orientation (e.g., equatorial vs. axial) of the sulfinamide group.
Rotational BarriersTorsional Energy ProfileCalculation of the energy barriers for rotation around the C-S and S-N bonds.

Stereoelectronic Effects and Molecular Orbitals

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, play a crucial role in the chemistry of this compound. An analysis of the molecular orbitals (MOs) can reveal these interactions. For example, the interaction between the lone pair of electrons on the nitrogen atom of the sulfinamide group and the antibonding orbitals of adjacent bonds (e.g., σ* C-S or σ* S=O) can influence the molecule's conformation and the reactivity of the sulfinamide nitrogen.

The nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's behavior in chemical reactions. In this compound, the HOMO is likely to be localized on the sulfinamide nitrogen or the sulfur atom of the sulfone, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the most electrophilic sites in the molecule, likely centered on the sulfur atom of the sulfone group. A detailed analysis of the MOs provides a quantum mechanical basis for understanding the molecule's chemical properties and predicting its reactivity in various transformations.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Versatile Intermediates and Building Blocks

Thietane (B1214591) derivatives, in general, are valuable intermediates in organic synthesis for creating various sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.netresearchgate.net The thietane ring is a key structural motif in several biologically active compounds. nih.govresearchgate.netresearchgate.net The 1,1-dioxide oxidation state of the sulfur atom in Thietane-3-sulfinamide 1,1-dioxide significantly influences its reactivity and properties. This sulfone moiety enhances the thermal stability of the thietane ring and activates adjacent positions for nucleophilic attack.

The sulfinamide functional group at the 3-position is a chiral auxiliary and a versatile synthetic handle. Enantiopure sulfinamides, such as tert-butanesulfinamide, are widely used in asymmetric synthesis. sigmaaldrich.com Condensation of sulfinamides with aldehydes and ketones yields sulfinylimines, which are valuable intermediates for the asymmetric synthesis of amines and amino alcohols. sigmaaldrich.com The sulfinyl group directs nucleophilic additions to the imine carbon, allowing for the stereoselective formation of new chiral centers. sigmaaldrich.com Subsequent mild cleavage of the N-S bond reveals the free amine. sigmaaldrich.com

The combination of the thietane 1,1-dioxide core and the sulfinamide group in a single molecule offers a bifunctional building block with distinct reactive sites. This duality allows for sequential or orthogonal functionalization, making it a valuable precursor for the synthesis of complex target molecules. The stability of the thietane dioxide ring under various reaction conditions further enhances its utility as a reliable scaffold in multi-step synthetic sequences. enamine.net

FeatureSynthetic UtilityKey References
Thietane 1,1-Dioxide Core Stable four-membered ring scaffold, activates adjacent positions. enamine.net
Sulfinamide Group Chiral auxiliary, precursor to chiral amines, versatile synthetic handle. sigmaaldrich.com
Bifunctionality Allows for sequential and orthogonal functionalization strategies.N/A

Synthesis of Fused and Bridged Ring Systems

The unique structural and electronic features of thietane derivatives make them suitable precursors for the synthesis of fused and bridged ring systems. nih.gov While direct examples involving this compound are not extensively documented, its inherent reactivity suggests several potential pathways to such structures.

One plausible strategy involves the functionalization of the sulfinamide nitrogen, followed by an intramolecular reaction with a substituent on the thietane ring. For instance, N-alkylation of the sulfinamide with a bifunctional electrophile could introduce a tether that subsequently cyclizes onto the thietane ring or a pre-existing substituent.

Furthermore, the thietane ring itself can participate in cycloaddition reactions. For example, thiete 1,1-dioxides, which can be generated from thietane 1,1-dioxides, are known to undergo Diels-Alder reactions with dienes to form bridged bicyclic systems. thieme-connect.de While the direct conversion of this compound to a thiete derivative has not been reported, such a transformation would open avenues to a variety of bridged architectures.

The synthesis of thietane-fused nucleosides has been accomplished through intramolecular nucleophilic ring-opening of an epoxide by a thiolate, demonstrating the feasibility of forming fused systems incorporating a thietane ring. nih.gov A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound. Additionally, photochemical [2+2] cycloadditions represent another powerful method for constructing thietane-containing fused and spirocyclic systems. nih.gov

Synthetic StrategyResulting SystemKey TransformationPotential Application
Intramolecular CyclizationFused or Bridged RingN-functionalization of sulfinamide followed by ring closure.Construction of novel heterocyclic scaffolds.
Diels-Alder ReactionBridged Bicyclic SystemConversion to a thiete 1,1-dioxide followed by cycloaddition.Access to complex polycyclic architectures.
Intramolecular Nucleophilic Ring-OpeningFused Ring SystemSimilar to thietane-fused nucleoside synthesis.Synthesis of biologically relevant fused heterocycles.
Photochemical [2+2] CycloadditionFused or Spirocyclic SystemReaction of a thione precursor with an alkene.Generation of diverse and complex ring systems.

Preparation of Macrocyclic Compounds

The preparation of macrocyclic compounds often relies on bifunctional building blocks that can undergo intramolecular cyclization under high-dilution conditions. This compound, with its two distinct functional groups, is a promising candidate for such applications. The catalytic macrocyclization of thietanes using metal carbonyl complexes to form polythioether macrocycles (thiacrowns) has been reported. nih.gov This precedent suggests that derivatives of this compound could be employed in similar metal-catalyzed macrocyclization strategies.

A general approach would involve the modification of the sulfinamide group to introduce a long chain terminating in a reactive functional group. This second reactive site could then participate in an intramolecular ring-closing reaction with a functional group attached to the thietane ring or a substituent. For example, the sulfinamide nitrogen could be acylated with a long-chain carboxylic acid containing a terminal nucleophile or electrophile. Subsequent reaction with a complementary functional group on the thietane scaffold would lead to the desired macrocycle.

The inherent rigidity of the four-membered ring can pre-organize the linear precursor, potentially favoring macrocyclization over intermolecular polymerization. The specific nature of the linking chain and the reactive termini would determine the size and properties of the resulting macrocycle.

Functionalization for Diverse Molecular Architectures

The ability to selectively functionalize this compound at multiple positions is key to its utility in generating diverse molecular architectures. Both the sulfinamide moiety and the thietane 1,1-dioxide ring offer opportunities for chemical modification.

Functionalization of the Sulfinamide Group:

The nitrogen atom of the sulfinamide can be readily alkylated, acylated, or incorporated into larger structures. As previously mentioned, condensation with carbonyl compounds provides access to sulfinylimines, which are precursors to a wide range of chiral amines. sigmaaldrich.com Furthermore, the N-S bond of sulfonamides can be reductively cleaved to generate sulfinates and amines, which can be further functionalized in situ. chemrxiv.org This methodology could potentially be adapted to sulfinamides, providing a route to diverse sulfonyl-containing compounds and amines. The direct oxidative coupling of thiols and amines to form sulfenamides, sulfinamides, and sulfonamides is also a known transformation, highlighting the accessibility and reactivity of the sulfur-nitrogen bond. nih.gov

Functionalization of the Thietane 1,1-Dioxide Ring:

The thietane 1,1-dioxide ring can be functionalized at the carbon atoms. Strategies for the stereoselective C2 and C4 functionalization of thietane 1-oxide have been developed using organometallic intermediates that react with electrophiles. nih.govresearchgate.net These methods could potentially be extended to thietane 1,1-dioxides. The presence of the sulfone group acidifies the protons at the α-positions (C2 and C4), facilitating deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a wide range of substituents at these positions, further expanding the molecular diversity that can be achieved from this building block.

Functionalization SiteReaction TypePotential ProductsKey References
Sulfinamide Nitrogen Alkylation, AcylationN-substituted derivativesN/A
Sulfinamide Nitrogen Condensation with C=OChiral sulfinylimines, chiral amines sigmaaldrich.com
Sulfinamide N-S Bond Reductive CleavageSulfinates, amines chemrxiv.org
Thietane Ring (C2/C4) Deprotonation-AlkylationC-substituted thietane 1,1-dioxides nih.govresearchgate.net

Q & A

Q. Table 1. Comparative Reactivity of Thietane Derivatives

DerivativeReaction TypeRegioselectivityYield (%)Reference
Thietane-1,1-dioxideCycloaddition3-position75–85
3-Chloro-thietane-1,1-dioxideNucleophilic Substitution3-position60–70
This compoundGrignard Addition2-position50–60

Q. Table 2. Key Spectral Data for Characterization

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 3.8–4.2 ppm (CH₂-SO₂)Proximity to sulfone
¹³C NMRδ 55–60 ppm (C-SO₂)Sulfone carbon environment
FT-IR1140–1160 cm⁻¹ (S=O stretch)Sulfone group confirmation

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